molecular formula C16H17NO B14125009 Morpholine, 4-[1,1'-biphenyl]-4-yl- CAS No. 169963-54-6

Morpholine, 4-[1,1'-biphenyl]-4-yl-

Katalognummer: B14125009
CAS-Nummer: 169963-54-6
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: OOQKNFIEEJFVKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-[1,1’-biphenyl]-4-yl- is an organic compound that features a morpholine ring substituted with a biphenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and biphenyl, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including Morpholine, 4-[1,1’-biphenyl]-4-yl-, typically involves the reaction of morpholine with biphenyl derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . These compounds undergo cyclization reactions to form the morpholine ring, followed by substitution reactions to introduce the biphenyl group.

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholine, 4-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions typical of secondary amines. These include:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution typically requires catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Morpholine, 4-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: Similar to morpholine but lacks the ether oxygen.

    Pyrrolidine: A five-membered ring analog of morpholine.

    Thiomorpholine: Contains a sulfur atom instead of oxygen in the ring.

Uniqueness

Morpholine, 4-[1,1’-biphenyl]-4-yl- is unique due to the presence of both the morpholine ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs .

Eigenschaften

CAS-Nummer

169963-54-6

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

4-(4-phenylphenyl)morpholine

InChI

InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2

InChI-Schlüssel

OOQKNFIEEJFVKS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.